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Compound of Interest |

4-Chloro-2-phenyithieno[2, 3-
Compound Name:
dlpyrimidine
CAS No.: 56843-80-2
Cat. No.: B1351817

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-phenylthieno[2,3-
d]pyrimidine, a critical heterocyclic scaffold in medicinal chemistry. It details the
physicochemical properties, specifically focusing on molecular weight determination and
isotopic distribution, which are essential for mass spectrometry validation. The guide further
elucidates the synthetic pathways for constructing the 2-phenyl-substituted core, distinguishing
it from common methyl or unsubstituted analogs, and outlines its utility as a reactive
intermediate in the development of kinase inhibitors and adenosine receptor antagonists.

Part 1: Physicochemical Profile & Molecular Weight
Molecular Formula and Weight

The precise determination of molecular weight is the cornerstone of small molecule
characterization. For 4-Chloro-2-phenylthieno[2,3-d]pyrimidine, the presence of
heteroatoms (N, S) and a halogen (Cl) creates a distinct mass spectral signature.
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Property Value Notes
4-Chloro-2-phenylthieno[2,3-
IUPAC Name o
d]pyrimidine
Molecular Formula C12H7CIN2S
) Weighted average of all natural
Average Molecular Weight 246.72 g/mol

isotopes.

Monoisotopic Mass

246.002 g/mol

Based on 12C, 1H, 33Cl, 14N,
328_

Exact Mass (M+2)

248.000 g/mol

Contribution from 37Cl isotope
(~32% abundance).

Elemental Composition Analysis

Understanding the elemental breakdown is vital for interpreting combustion analysis data

during purity validation.

e Carbon (C): 58.42%

e Hydrogen (H): 2.86%

e Chlorine (Cl): 14.37%

e Nitrogen (N): 11.35%

« Sulfur (S): 13.00%

Structural Implications

The molecule features a fused bicyclic system:

e Thiophene Ring: Provides electron-rich character, influencing the solubility and Tt-stacking

interactions in protein binding pockets.

« Pyrimidine Ring: Contains the electrophilic C4 position (activated by the chlorine atom) and

the lipophilic phenyl substituent at C2.
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e C4-Chlorine: A highly reactive "handle" susceptible to nucleophilic aromatic substitution (
), making this compound a versatile intermediate.

Part 2: Synthetic Pathways[1]

The synthesis of 4-Chloro-2-phenylthieno[2,3-d]pyrimidine requires a convergent strategy,
typically initiating with the formation of the thiophene ring via the Gewald reaction, followed by
pyrimidine ring closure and chlorination.

Step-by-Step Protocol
Step 1: Gewald Reaction (Thiophene Formation)[1]

o Reagents: Ketone (e.g., acetaldehyde or cyclohexanone equivalent for fused systems), Ethyl
Cyanoacetate, Elemental Sulfur (

), Morpholine (Base).

e Mechanism: Knoevenagel condensation followed by thionation and cyclization.
e Product: 2-Aminothiophene-3-carboxylate derivative.

o Note: For the specific thieno[2,3-d] core, the starting ketone must be chosen to leave
positions 5 and 6 unsubstituted or appropriately substituted.

Step 2: Pyrimidine Cyclization (Installation of 2-Phenyl)

e Reagents: 2-Aminothiophene-3-carboxylate, Benzonitrile (Ph-CN).
o Conditions: Acidic catalysis (HCI gas in dioxane) or strong base.

» Transformation: The amino group attacks the nitrile carbon of benzonitrile, closing the ring to
form 2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

« Critical Control Point: Unlike formamide (which yields H at C2) or acetic anhydride (which
yields Methyl at C2), benzonitrile is required to install the phenyl group.

Step 3: Chlorination
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o Reagents: Phosphorus Oxychloride (
), catalytic N,N-Dimethylaniline.
o Conditions: Reflux (approx. 100°C) for 2—4 hours.
e Mechanism: The nucleophilic oxygen of the amide (tautomer of 4-one) attacks

, Creating a leaving group that is displaced by chloride.

 Purification: Quenching over ice (exothermic!) followed by extraction with Dichloromethane
(DCM).[2]

Synthetic Workflow Diagram
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2-Phenylihienof2.3-dlpyrimidin-4(3H)-one J

Click to download full resolution via product page

Caption: Figure 1.[1][3] Convergent synthetic route for 4-Chloro-2-phenylthieno[2,3-
d]pyrimidine detailing key intermediates.

Part 3: Analytical Characterization[4]

To ensure scientific integrity, the identity of the synthesized compound must be validated using
orthogonal analytical methods.

Mass Spectrometry (MS)

e Method: LC-MS (ESI+) or GC-MS.
o Expected Pattern:
o Base Peak (M+): 246.0 m/z.

o Isotope Peak (M+2): 248.0 m/z.
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o Ratio: The characteristic 3:1 intensity ratio of 3°Cl to 3’Cl is the primary confirmation of the
monochlorinated species.

Nuclear Magnetic Resonance (*H NMR)

e Solvent:

or

» Key Signals:

o Thiophene Protons: Two doublets (if positions 5,6 are unsubstituted) in the aromatic region

(
7.0-8.0 ppm).
o Phenyl Protons: Multiplet signals (
7.4-8.2 ppm) corresponding to the 2-phenyl substituent.

o Absence of NH: The disappearance of the broad amide NH singlet (present in the 4-one
precursor) confirms successful chlorination.

Part 4: Pharmacological Utility & Applications[5]

The 4-chloro-2-phenylthieno[2,3-d]pyrimidine scaffold is a "privileged structure” in drug
discovery, serving as a bioisostere for quinazolines.

Structure-Activity Relationship (SAR)

» Kinase Inhibition: The thienopyrimidine core mimics the adenine ring of ATP, allowing it to
bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

o C4 Substitution: The chlorine atom is readily displaced by amines (anilines, benzylamines) to
introduce hydrogen-bond donors/acceptors required for specific kinase selectivity.

o C2 Phenyl Group: Occupies the hydrophobic pocket Il of the enzyme, enhancing binding
affinity compared to the smaller methyl group.
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Functionalization Workflow

4-Chloro-2-phenyl-
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Caption: Figure 2.[1] Functionalization of the 4-chloro scaffold to generate bioactive libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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